2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate
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Overview
Description
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate, also known as Boc-NH-PEG2-CH2COOH, is a compound with the molecular formula C11H21NO6 and a molecular weight of 263.288 g/mol . This compound is a derivative of polyethylene glycol (PEG) and is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
PROTAC Synthesis: The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Drug Delivery: The compound is used in the development of drug delivery systems due to its PEG backbone, which enhances solubility and biocompatibility.
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate involves its role as a linker in PROTACs . In this context, the compound facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG backbone of the compound enhances its solubility and biocompatibility, making it an effective linker .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
- 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethanol
Uniqueness
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate is unique due to its PEG backbone, which provides enhanced solubility and biocompatibility . This makes it particularly useful in applications such as drug delivery and PROTAC synthesis .
Properties
Molecular Formula |
C11H20NO7- |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)/p-1 |
InChI Key |
NACXAXGVXHCHTN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC(=O)[O-] |
Origin of Product |
United States |
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